molecular formula C10H6FNO B3358871 5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile CAS No. 826990-58-3

5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile

Cat. No. B3358871
CAS RN: 826990-58-3
M. Wt: 175.16 g/mol
InChI Key: FXBFLNGUSSIFJA-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile is a chemical compound with the molecular formula C10H6FNO. It is commonly referred to as FMBCN and has a molecular weight of 181.16 g/mol. FMBCN is a heterocyclic organic compound that contains a furan ring and a nitrile group. It has gained significant attention in the field of medicinal chemistry due to its potential use as a pharmacological agent.

Mechanism of Action

The mechanism of action of FMBCN is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets within the body. FMBCN has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition results in an increase in the levels of neurotransmitters, which can improve cognitive function and memory.
Biochemical and Physiological Effects
FMBCN has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. FMBCN has also been shown to have antifungal and antibacterial properties, which can make it a useful agent for the treatment of infectious diseases. In addition, FMBCN has been shown to improve cognitive function and memory in animal models, which suggests that it may have potential as a therapeutic agent for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

FMBCN has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. Another advantage is that it has a wide range of biological activities, which makes it a useful tool for investigating various molecular targets within the body. However, one limitation is that the mechanism of action of FMBCN is not fully understood, which can make it difficult to design experiments that target specific molecular pathways.

Future Directions

There are several future directions for research on FMBCN. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, future research could focus on elucidating the mechanism of action of FMBCN, which could lead to the development of more targeted pharmacological agents.

Scientific Research Applications

FMBCN has been the subject of extensive scientific research due to its potential use as a pharmacological agent. It has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. FMBCN has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-fluoro-2-methyl-1-benzofuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c1-6-9(5-12)8-4-7(11)2-3-10(8)13-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBFLNGUSSIFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90837281
Record name 5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90837281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

826990-58-3
Record name 5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90837281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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